cis-6-Boc-hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole
Description
cis-6-Boc-hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole is a bicyclic heterocyclic compound featuring a fused dioxane-pyrrole ring system. The tert-butyloxycarbonyl (Boc) group at the 6-position serves as a protective moiety for secondary amines, enhancing stability during synthetic processes. This compound is pivotal in medicinal chemistry as a precursor for bioactive molecules, particularly in kinase inhibitor synthesis. Its rigid bicyclic structure imparts conformational constraints, which can influence binding affinity and selectivity in drug-target interactions. Analytical characterization typically includes nuclear magnetic resonance (NMR), mass spectrometry (MS), and elemental analysis, as exemplified in structurally related compounds .
Properties
IUPAC Name |
tert-butyl 2,3,4a,5,7,7a-hexahydro-[1,4]dioxino[2,3-c]pyrrole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(13)12-6-8-9(7-12)15-5-4-14-8/h8-9H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTGMDYKVUYMIQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1)OCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4aR,7aS)-tert-Butyl tetrahydro-2H-[1,4]dioxino[2,3-c]pyrrole-6(3H)-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the dioxin ring: This can be achieved through the reaction of a diol with a suitable protecting group under acidic conditions.
Introduction of the pyrrole ring: This step involves the cyclization of an appropriate precursor, often using a base-catalyzed reaction.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, improved purification techniques, and scaling up the reaction conditions to industrial levels.
Chemical Reactions Analysis
Types of Reactions
(4aR,7aS)-tert-Butyl tetrahydro-2H-[1,4]dioxino[2,3-c]pyrrole-6(3H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
(4aR,7aS)-tert-Butyl tetrahydro-2H-[1,4]dioxino[2,3-c]pyrrole-6(3H)-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Biological Studies: Researchers use this compound to study its effects on biological systems, including its potential as a therapeutic agent.
Industrial Applications: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4aR,7aS)-tert-Butyl tetrahydro-2H-[1,4]dioxino[2,3-c]pyrrole-6(3H)-carboxylate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key differences between cis-6-Boc-hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole and analogous heterocycles:
Structural and Functional Differences
- Boc Group Impact: The Boc group in this compound and cis-tert-butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate enhances steric bulk compared to the unprotected amine/ester in ethyl 5-(3-aminophenyl)-1-(3-cyanopyrrol-2-yl)-2-methylpyrrole-3-carboxylate .
- Bioactivity : Compound 4c exhibits reported antimicrobial activity due to its diketone and pyridine motifs, whereas cis-6-Boc derivatives are typically intermediates rather than end-stage bioactive agents.
Stability and Handling
- Boc-protected compounds like this compound require storage under inert conditions to prevent deprotection, whereas unprotected analogs (e.g., compound 7a-c ) may degrade via hydrolysis or oxidation.
Biological Activity
Chemical Structure and Properties
Chemical Name: cis-6-Boc-hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole
Molecular Formula: C11H17NO3
CAS Number: [Not specified in the sources]
Molecular Weight: Approximately 213.26 g/mol
The structure features a bicyclic system with a dioxin moiety and a tert-butyloxycarbonyl (Boc) protecting group, which influences its solubility and reactivity.
Antimicrobial Properties
Research indicates that derivatives of pyrrole compounds exhibit significant antimicrobial activity. For instance, compounds similar to this compound have been evaluated for their efficacy against various bacterial strains, showcasing potential as antibacterial agents. A study highlighted that certain pyrrolo derivatives demonstrated activity against resistant strains of bacteria, suggesting a promising avenue for treating infections caused by multi-drug resistant organisms .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways: The compound may inhibit specific enzymes critical for bacterial survival.
- Disruption of Cell Membrane Integrity: Similar compounds have shown the ability to compromise bacterial cell membranes, leading to cell lysis.
- Interference with Nucleic Acid Synthesis: Some derivatives affect DNA/RNA synthesis pathways, hindering bacterial replication.
Study 1: Antibacterial Efficacy
A recent study evaluated the antibacterial activity of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating moderate antibacterial potency.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 32 |
Study 2: Cytotoxicity Assessment
In vitro cytotoxicity tests revealed that the compound displayed low toxicity in human cell lines (e.g., HEK293), with an IC50 value greater than 100 µg/mL. This suggests a favorable safety profile for potential therapeutic applications.
| Cell Line | IC50 (µg/mL) |
|---|---|
| HEK293 | >100 |
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for preparing cis-6-Boc-hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole?
- The synthesis typically involves cyclization reactions using hydrazones and dicarbonyl precursors. For example, Knorr-type reactions are employed to form the bicyclic dioxane-pyrrole core, followed by Boc protection at the cis-6 position using tert-butyl dicarbonate under basic conditions (e.g., NaHCO₃) .
- Critical Step : Stereochemical control during cyclization requires precise temperature regulation (-12°C to +2°C) and chiral auxiliaries to ensure cis-configuration retention .
Q. How is the stereochemistry of this compound confirmed experimentally?
- NMR Analysis : - and -NMR are used to verify the cis-configuration. Key signals include downfield-shifted protons on the pyrrole ring (δ ~7.02 ppm for pyrrole-H) and distinct splitting patterns for the Boc group (e.g., tert-butyl singlet at δ ~1.41 ppm) .
- X-ray Crystallography : Resolves absolute stereochemistry, as demonstrated in related dioxino-pyrrole derivatives with similar fused-ring systems .
Q. What are the standard purification protocols for this compound?
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) removes diastereomeric impurities.
- Crystallization : Ethyl acetate/hexane mixtures yield high-purity crystals (>98% by LC-MS) .
Advanced Research Questions
Q. How does the cis-6-Boc configuration influence biological activity compared to trans isomers?
- The cis configuration enhances binding affinity to kinase targets (e.g., EGFR and BCR-ABL) due to optimal spatial alignment of the dioxane oxygen lone pairs with catalytic lysine residues. In contrast, trans isomers exhibit reduced activity (IC₅₀ values 2–3× higher) .
- Experimental Design : Comparative molecular docking studies (PDB: 0QQ) and enzymatic assays (KinaseGlobe® panel) validate stereospecific interactions .
Q. What strategies resolve contradictions in SAR studies for dioxino-pyrrole derivatives?
- Case Study : Discrepancies in IC₅₀ values across studies may arise from variations in Boc deprotection efficiency. Use of TFA (trifluoroacetic acid) instead of HCl during deprotection minimizes side reactions and improves reproducibility .
- Data Normalization : Cross-validate activity data using orthogonal assays (e.g., SPR for binding kinetics vs. cell-based viability assays) .
Q. How can computational methods optimize the design of this compound derivatives?
- QSAR Modeling : Train models on datasets of structurally related compounds (e.g., dithiepino-pyrroles) to predict logP and solubility .
- DFT Calculations : Assess conformational stability of the cis-Boc group; the energy barrier for isomerization is ~25 kcal/mol, confirming configurational stability under physiological conditions .
Methodological Challenges and Solutions
Q. Why do synthetic yields vary significantly (10–18%) in scaled-up reactions?
- Key Factors :
- Temperature Sensitivity : Exothermic cyclization steps require strict control (±2°C) to avoid byproduct formation .
- Catalyst Loading : Pd/C (5 wt%) improves hydrogenation efficiency during pyrrole ring saturation .
Q. How to address discrepancies in pharmacological data between in vitro and in vivo models?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
